molecular formula C7H4BrClN2 B2716238 8-Bromo-5-chloroimidazo[1,5-a]pyridine CAS No. 1427324-31-9

8-Bromo-5-chloroimidazo[1,5-a]pyridine

Cat. No.: B2716238
CAS No.: 1427324-31-9
M. Wt: 231.48
InChI Key: LOLLNLWWRVQKEN-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol It is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitropyridine with N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-5-chloroimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 8-Bromo-5-chloroimidazo[1,2-a]pyridine
  • 8-Bromo-5-chloroimidazo[1,5-a]quinoline

Uniqueness

8-Bromo-5-chloroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the imidazo[1,5-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-bromo-5-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-7(9)11-4-10-3-6(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLLNLWWRVQKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427324-31-9
Record name 8-bromo-5-chloroimidazo[1,5-a]pyridine
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